molecular formula C22H22N2O5 B3016467 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034313-69-2

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B3016467
CAS No.: 2034313-69-2
M. Wt: 394.427
InChI Key: AZFPILWIEOWFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a structurally complex molecule featuring:

  • A pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 4.
  • A piperidin-4-yloxy group at position 4 of the pyridinone ring, further conjugated to a 4-oxo-4H-chromene-2-carbonyl moiety.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-11-16(12-21(26)23(14)2)28-15-7-9-24(10-8-15)22(27)20-13-18(25)17-5-3-4-6-19(17)29-20/h3-6,11-13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPILWIEOWFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the chromene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Coupling of the chromene and piperidine units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

    Introduction of the pyridinone core: The final step may involve the cyclization of the intermediate product to form the pyridinone core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Reference
1,6-Dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one Pyridin-2(1H)-one 1,6-dimethyl; 4-(chromenone-piperidinyloxy) Hypothesized: Anticancer (via apoptosis modulation) or metabolic regulation (GPR119-like)
BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) Pyridin-2(1H)-one 5-chloro; 4-(chloropyrimidine-piperidinyloxy); 1-(fluorophenyl-sulfonyl) GPR119 agonist (antidiabetic clinical candidate)
Piperlongumine analogs 5,6-dihydropyridin-2(1H)-one Varied substituents on the pyridinone and aryl groups Apoptosis induction in cancer cells via ROS modulation
CAS 343981-56-6 (1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one) Pyridin-2(1H)-one 1,6-dimethyl; 4-(trifluoromethyl) Structural similarity (87%) but no reported bioactivity
Chromeno-pyrimidinone derivatives (e.g., 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido-pyrimidinone Piperidinyl or alkyl-piperidinyl groups; fluorinated substituents Patent-listed compounds with potential kinase inhibition or antimicrobial activity

Key Research Findings

Bioactivity Divergence: BMS-903452 demonstrates potent GPR119 agonism (EC₅₀ = 110 nM) with antidiabetic efficacy in preclinical models, attributed to its chloropyrimidine-piperidinyloxy and fluorophenyl-sulfonyl groups . In contrast, the query compound’s chromenone-carbonyl-piperidinyloxy group may favor interactions with apoptosis-related targets (e.g., Bcl-2 family proteins) rather than GPR119 . Piperlongumine analogs with a 5,6-dihydropyridin-2(1H)-one core exhibit ROS-mediated cytotoxicity in cancer cells, but the query compound’s fully aromatic pyridinone core may alter redox activity .

Structural-Activity Relationships (SAR): Substituent Position: The 4-position of the pyridinone ring is critical for target engagement. In BMS-903452, the 4-piperidinyloxy group enhances GPR119 binding, while the query compound’s chromenone substituent likely redirects selectivity . Methyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.